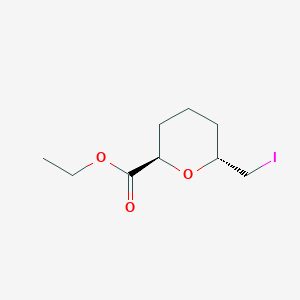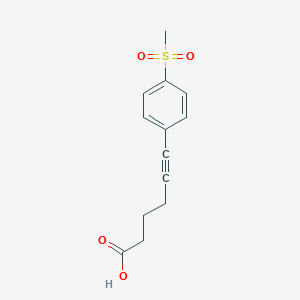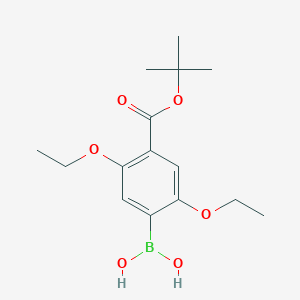![molecular formula C17H21BrN2O4 B13356435 L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Bromination: The indole core is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Propanoate Group: The propanoate group is introduced via esterification reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups at the bromine site.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, indole derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, or DNA, modulating biological pathways and exerting their effects.
類似化合物との比較
Similar Compounds
Methyl 3-(1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but without the bromine substituent.
Methyl 3-(4-chloro-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine substituent in Methyl 3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
特性
分子式 |
C17H21BrN2O4 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22) |
InChIキー |
JSXFCSUOYOQOLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
![3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356354.png)

![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)









![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)
